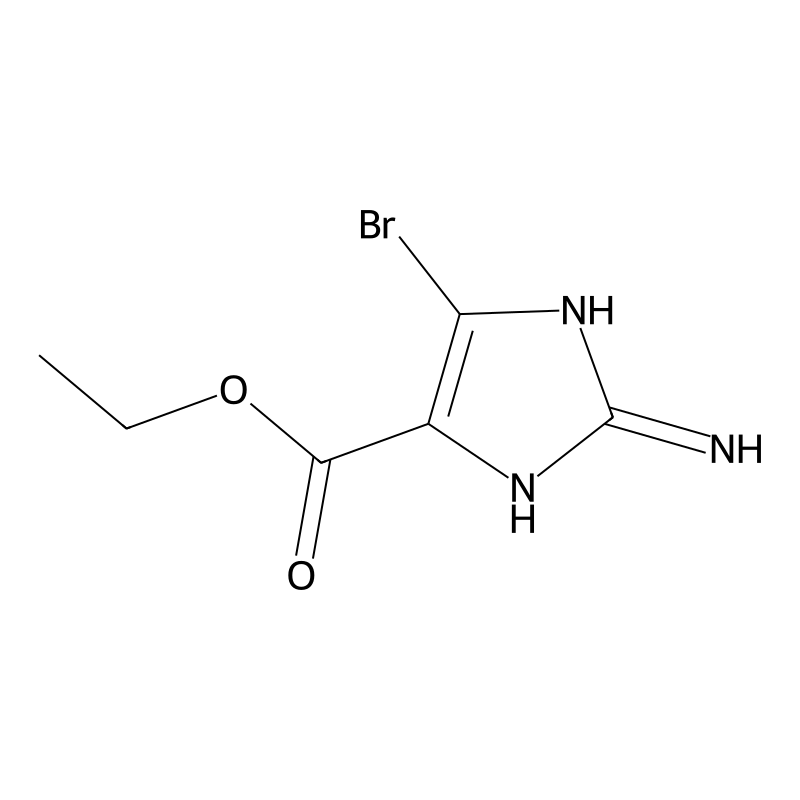

ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate is a chemical compound characterized by its imidazole structure, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound features a bromo substituent at the 4-position and an amino group at the 2-position, along with an ethyl ester at the 5-carboxylate position. Its molecular formula is C₆H₈BrN₃O₂, and it has a molecular weight of approximately 220.05 g/mol.

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that can influence biological activity.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to new derivatives.

- Coupling Reactions: The amino group can engage in coupling reactions with electrophiles, facilitating the synthesis of more complex molecules.

- Decarboxylation: Under certain conditions, the carboxylate group may undergo decarboxylation, yielding different imidazole derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research indicates that compounds similar to ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate exhibit various biological activities, including:

- Antimicrobial Properties: Some imidazole derivatives have shown effectiveness against bacteria and fungi.

- Anticancer Activity: Certain studies suggest that imidazole-based compounds may inhibit cancer cell proliferation.

- Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.

The biological activity of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate is an area of ongoing research, with potential implications in drug discovery.

Several synthetic routes have been explored for the preparation of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate:

- Bromination of Imidazole Derivatives: Starting from ethyl 2-amino-1H-imidazole-5-carboxylate, bromination can be achieved using brominating agents such as N-bromosuccinimide.

- Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate starting materials that contain both amino and carboxylic functionalities.

- One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods where multiple steps are combined to improve efficiency and yield .

These methods highlight the versatility in synthesizing this compound while optimizing conditions for maximum yield and purity.

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate has several potential applications:

- Pharmaceutical Development: Its structure makes it a candidate for developing new drugs targeting various diseases.

- Biochemical Research: It can serve as a tool compound for studying biochemical pathways involving imidazole derivatives.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its antimicrobial properties.

The diverse applications underscore its significance in both medicinal and agricultural contexts.

Interaction studies of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate focus on its binding affinity with biological targets:

- Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action and therapeutic potential.

- Enzyme Interaction: Studies on enzyme inhibition reveal how this compound might modulate enzymatic activities, contributing to its biological effects.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Ethyl 1H-imidazole-2-carboxylate | Imidazole ring with carboxylic acid | 0.84 |

| Ethyl 2-amino-1H-imidazole-5-carboxylate | Amino group at position 2 | 0.79 |

| Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | Methyl substitution at position 4 | 0.82 |

| Ethyl 5-bromopyrimidine-2-carboxylate | Pyrimidine ring structure | 0.59 |

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | Bromo substitution at position 2 | 0.91 |

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate is unique due to its specific combination of amino and bromo groups on the imidazole ring, setting it apart from other similar compounds in terms of potential biological activity and applications.